![molecular formula C17H11BrN2O3S B2370400 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide CAS No. 477547-50-5](/img/structure/B2370400.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide
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Overview
Description
Scientific Research Applications
- Application : N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide derivatives have been studied as potent COX inhibitors . These compounds may have anti-inflammatory and analgesic properties.
- Application : Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which include our compound, were synthesized and evaluated for antitumor activity . Some of these compounds exhibited potent growth inhibition against cancer cell lines.
- Application : Substituted cinnamides, including our compound, have been described as antioxidants . These properties are valuable for health and disease prevention.
- Application : Substituted cinnamides have demonstrated antimicrobial effects . Our compound may contribute to this activity.
- Application : Researchers have used QSAR approaches to design selective inhibitor molecules based on the structure of N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide . These studies enhance drug discovery.
- Application : The compound has been used for detecting lead ions (Pb²⁺) via an electrochemical approach . This application highlights its potential in sensor development.
Cyclooxygenase Inhibition
Antitumor Activity
Antioxidant Properties
Antimicrobial Activity
Drug Design and QSAR Studies
Heavy Metal Ion Detection
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S/c18-12-4-2-1-3-11(12)16(21)20-17-19-13(8-24-17)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDBRRCBBEBPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide |
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